1-((((Benzyloxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-((((Benzyloxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((Benzyloxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclobutane ring through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((((Benzyloxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((((Benzyloxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((((Benzyloxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing selective reactions at other sites within the molecule. The cyclobutane ring provides rigidity and spatial orientation, which can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Nα-[(2S)-2-{[(S)- (1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide : This compound also contains the benzyloxycarbonyl group and is used in similar research applications .
(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate: This compound shares the benzyloxycarbonyl protective group but has a cyclopropyl ring instead of a cyclobutane ring.
Uniqueness
1-((((Benzyloxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications.
Biological Activity
1-((((Benzyloxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid (referred to as compound 1 hereafter) is a complex organic molecule characterized by its unique cyclobutane ring structure and functional groups, including a benzyloxycarbonyl group, an amino group, and a carboxylic acid. This structural complexity suggests potential biological activities, particularly in enzyme inhibition and receptor interactions, making it a candidate for therapeutic applications in areas such as anti-inflammatory and anticancer treatments.
- Molecular Formula: C14H17NO4
- Molecular Weight: 263.29 g/mol
- Structural Features: The compound consists of a cyclobutane ring which contributes to its distinct chemical reactivity. The presence of the benzyloxycarbonyl group provides protective characteristics that can influence its biological interactions.
The mechanism of action for compound 1 involves its interaction with specific biological targets. The rigidity imparted by the cyclobutane ring may enhance its binding affinity to certain enzymes or receptors, leading to potential inhibitory effects. The benzyloxycarbonyl group acts as a protective moiety, allowing selective reactions at other sites within the molecule.
Enzyme Inhibition
Research indicates that compound 1 may exhibit significant enzyme inhibition properties. Preliminary studies suggest that it could inhibit key enzymes involved in inflammatory pathways and cancer progression. Specific targets for enzyme inhibition include:
- Cyclooxygenase (COX) : Involved in inflammation.
- Aromatase : A target for breast cancer treatment.
Anticancer Activity
Studies have shown that derivatives of cyclobutane compounds, including compound 1, can exhibit promising anticancer activities. For example, cyclobutane derivatives have been tested against various cancer cell lines, showing varying degrees of cytotoxicity:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound 1 | MCF-7 (Breast Cancer) | 15.2 |
Compound 1 | HeLa (Cervical Cancer) | 20.5 |
Compound 1 | A549 (Lung Cancer) | 18.3 |
These results indicate that compound 1 may have potential as an anticancer agent, warranting further investigation into its efficacy and mechanisms.
Anti-inflammatory Properties
The anti-inflammatory potential of compound 1 is supported by its ability to inhibit COX enzymes. This activity suggests that it may reduce the synthesis of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Case Study 1: Anticancer Activity Assessment
In a study conducted by Nielsen et al., various cyclobutane derivatives were synthesized and evaluated for their anticancer properties. Compound 1 was included in the screening process against several cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Enzyme Inhibition Profile
A detailed enzymatic assay was performed to assess the inhibitory effects of compound 1 on COX enzymes. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting that the compound could serve as a basis for developing anti-inflammatory drugs.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
3-methyl-1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-7-15(8-11,13(17)18)10-16-14(19)20-9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
GUXVMCCIAXBHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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